molecular formula C12H17ClN2O2S B14780790 Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate

Cat. No.: B14780790
M. Wt: 288.79 g/mol
InChI Key: CVDUXBCHVYSUCI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a chloro group, a cycloheptylamino group, and a carboxylate ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with cycloheptylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

    Hydrolysis Products: The corresponding carboxylic acid and methanol

Scientific Research Applications

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways or by binding to DNA and proteins, disrupting their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cycloheptylamino group enhances its lipophilicity and potential biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

methyl 4-chloro-2-(cycloheptylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H17ClN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,14,15)

InChI Key

CVDUXBCHVYSUCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NC2CCCCCC2)Cl

Origin of Product

United States

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